molecular formula C11H9Br2NO4 B14505492 3,5-Dibromo-4-(diacetylamino)benzoic acid CAS No. 63561-44-4

3,5-Dibromo-4-(diacetylamino)benzoic acid

Cat. No.: B14505492
CAS No.: 63561-44-4
M. Wt: 379.00 g/mol
InChI Key: NCLBSGKQCSWSFG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(diacetylamino)benzoic acid: is a chemical compound with the molecular formula C11H9Br2NO4 and a molecular weight of 379.001 Da This compound is characterized by the presence of two bromine atoms, a diacetylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then reacted with acetic anhydride and a suitable amine to introduce the diacetylamino group, resulting in the formation of 3,5-Dibromo-4-(diacetylamino)benzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(diacetylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

3,5-Dibromo-4-(diacetylamino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(diacetylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and diacetylamino group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-(diacetylamino)benzoic acid is unique due to the presence of both bromine atoms and the diacetylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63561-44-4

Molecular Formula

C11H9Br2NO4

Molecular Weight

379.00 g/mol

IUPAC Name

3,5-dibromo-4-(diacetylamino)benzoic acid

InChI

InChI=1S/C11H9Br2NO4/c1-5(15)14(6(2)16)10-8(12)3-7(11(17)18)4-9(10)13/h3-4H,1-2H3,(H,17,18)

InChI Key

NCLBSGKQCSWSFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1Br)C(=O)O)Br)C(=O)C

Origin of Product

United States

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